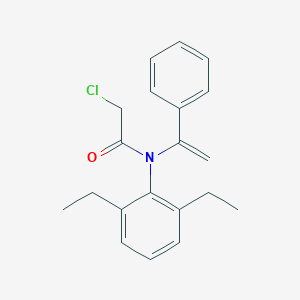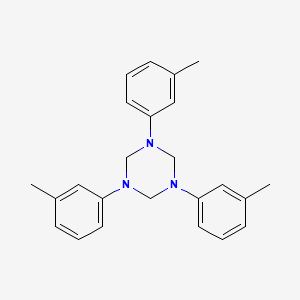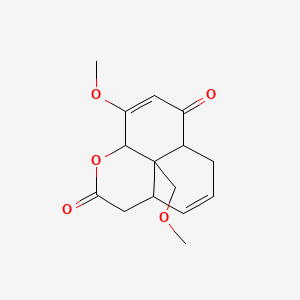
2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, diethylphenyl group, and phenylethenyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride, followed by the addition of styrene. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the phenylethenyl group, which may affect its reactivity and applications.
N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide: Lacks the chloro group, which may influence its chemical properties and biological activity.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide is unique due to the presence of both the chloro and phenylethenyl groups, which can significantly impact its chemical reactivity and potential applications. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
106700-17-8 |
|---|---|
分子式 |
C20H22ClNO |
分子量 |
327.8 g/mol |
IUPAC 名称 |
2-chloro-N-(2,6-diethylphenyl)-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C20H22ClNO/c1-4-16-12-9-13-17(5-2)20(16)22(19(23)14-21)15(3)18-10-7-6-8-11-18/h6-13H,3-5,14H2,1-2H3 |
InChI 键 |
UOUCUYUVWXKEMM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N(C(=C)C2=CC=CC=C2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)






![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)


![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
